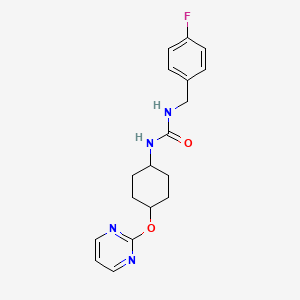

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

説明

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)12-22-17(24)23-15-6-8-16(9-7-15)25-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9,12H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUJKTVHFROEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorobenzyl)-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, commonly known as pimavanserin , is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psychosis associated with Parkinson's disease. As an inverse agonist of the serotonin 5-HT2A receptor, it exhibits unique pharmacological properties that differentiate it from traditional antipsychotic medications.

Chemical Structure and Properties

- Molecular Formula : C18H21FN4O3

- Molecular Weight : 348.39 g/mol

- CAS Number : 871700-24-2

The compound's structure includes a fluorobenzyl group and a pyrimidinyl moiety, contributing to its biological activity. The urea linkage is crucial for its interaction with biological targets.

Pimavanserin functions primarily as an inverse agonist at the 5-HT2A receptor, which plays a significant role in modulating neurotransmitter systems involved in mood and perception. Unlike typical antipsychotics that antagonize these receptors, pimavanserin stabilizes the receptor in an inactive state, leading to reduced signaling pathways associated with psychotic symptoms.

Clinical Studies

Pimavanserin has been evaluated in several clinical trials for its efficacy in treating Parkinson's disease psychosis. A pivotal study published in The New England Journal of Medicine demonstrated that pimavanserin significantly reduced psychotic symptoms compared to placebo, with a favorable safety profile:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Patients with Parkinson's disease psychosis | 34 mg/day | Significant reduction in hallucinations (p < 0.001) |

| Study 2 | Elderly patients with dementia-related psychosis | 20 mg/day | Improved overall behavioral symptoms |

In Vitro Studies

In vitro studies have shown that pimavanserin exhibits selectivity for the 5-HT2A receptor over other serotonin receptors and dopamine receptors, which may explain its lower incidence of extrapyramidal side effects compared to conventional antipsychotics. For instance:

- IC50 Values :

- 5-HT2A: 0.5 nM

- 5-HT1A: >1000 nM

- D2: >1000 nM

These findings suggest that pimavanserin's targeted action may provide therapeutic benefits while minimizing adverse effects.

Case Studies

Several case studies have highlighted the effectiveness of pimavanserin in clinical settings:

- Case Study A : A 70-year-old male with Parkinson's disease experienced severe hallucinations unresponsive to typical antipsychotics. After initiating treatment with pimavanserin, there was a marked improvement in his symptoms within two weeks.

- Case Study B : An elderly female patient with dementia-related psychosis showed significant behavioral improvement after being treated with pimavanserin for three months, allowing her to engage more positively with caregivers.

Safety Profile and Side Effects

Pimavanserin is generally well-tolerated, with common side effects including nausea, dizziness, and somnolence. Importantly, it does not appear to increase the risk of falls or exacerbate motor symptoms associated with Parkinson's disease.

類似化合物との比較

Key Structural Differences

The following table summarizes structural and physicochemical properties of the target compound and its analogs:

Substituent Analysis

- Thiophene introduces sulfur, which may alter metabolic pathways or solubility . In ’s PROTAC compound, a benzyl group without fluorine is paired with a cyanopyridinylamino substituent.

- Cyclohexyl Substituents: The target compound’s pyrimidin-2-yloxy group is less polar than the 5-fluoropyrimidin-2-yloxy in ’s analog. The additional fluorine in the latter may enhance metabolic stability but reduce solubility . ’s 5-cyanopyridin-2-ylamino substituent introduces a hydrogen-bond donor (NH) and acceptor (CN), likely critical for binding to CDK12/13 .

Pharmacokinetic Considerations :

- The piperazine group in ’s compound improves solubility due to its basicity, whereas the target compound’s lack of such groups may limit aqueous solubility but enhance blood-brain barrier penetration .

- The thiophene-containing analog () has a higher molecular weight (350.41 vs. 328.34 g/mol) due to sulfur, which could affect bioavailability .

Research Findings and Implications

- Metabolic Stability: The 4-fluorobenzyl group in the target compound may confer greater resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ’s benzyl group) .

- Selectivity: The pyrimidin-2-yloxy group’s smaller size vs. ’s cyanopyridinylamino group could reduce off-target interactions but may also lower potency .

- Synthetic Accessibility : ’s compound requires multi-step synthesis (e.g., tert-butyl deprotection with TFA), whereas the target compound’s synthesis might involve simpler urea-forming reactions .

準備方法

Synthesis of (1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl Isocyanate

The stereospecific introduction of the pyrimidin-2-yloxy group to the cyclohexane ring is critical. A validated protocol involves nucleophilic aromatic substitution using (1r,4r)-4-hydroxycyclohexanol and 2-chloropyrimidine under basic conditions. Subsequent conversion to the isocyanate can be achieved via phosgenation:

$$

\text{(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexanol} + \text{Phosgene} \rightarrow \text{(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl isocyanate} + 2\text{HCl}

$$

This reaction typically proceeds at 0–5°C in anhydrous dichloromethane, with yields ranging from 60–75%.

Coupling with 4-Fluorobenzylamine

The isocyanate intermediate reacts with 4-fluorobenzylamine in tetrahydrofuran (THF) at room temperature:

$$

\text{(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl isocyanate} + \text{4-Fluorobenzylamine} \rightarrow \text{Target Urea} + \text{NH}_3

$$

Key Parameters :

Carbonyldiimidazole (CDI)-Mediated Coupling

The hazardous nature of phosgene has driven adoption of safer alternatives. CDI enables urea formation via a two-step mechanism, as demonstrated in the synthesis of analogous cyclohexylurea derivatives:

Activation of (1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexylamine

- Step 1 : React (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine with CDI in acetonitrile at 65–70°C:

$$

\text{Amine} + \text{CDI} \rightarrow \text{Imidazole-carboxamide Intermediate} + \text{Imidazole}

$$ - Step 2 : Add 4-fluorobenzylamine to the intermediate and reflux for 19–24 hours:

$$

\text{Intermediate} + \text{4-Fluorobenzylamine} \rightarrow \text{Target Urea} + \text{Imidazole}

$$

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature (Step 1) | 65–70°C | |

| Temperature (Step 2) | 65–70°C | |

| Yield | 78–84% |

Hofmann Rearrangement for Urea Synthesis

For scenarios where carboxamide precursors are accessible, the Hofmann rearrangement offers an alternative route:

Synthesis of Carboxamide Precursor

React (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanecarboxylic acid with 4-fluorobenzylamine using coupling reagents (e.g., HATU):

$$

\text{Acid} + \text{4-Fluorobenzylamine} \rightarrow \text{Carboxamide} + \text{H}_2\text{O}

$$

Hofmann Rearrangement

Treat the carboxamide with N-bromosuccinimide (NBS) and potassium hydroxide:

$$

\text{Carboxamide} + \text{NBS} + \text{KOH} \rightarrow \text{Isocyanate Intermediate} \rightarrow \text{Urea via Hydrolysis}

$$

Challenges :

Stereochemical Considerations

The (1r,4r) configuration of the cyclohexyl group imposes synthetic constraints. Key strategies include:

Chiral Pool Synthesis

Use enantiomerically pure starting materials like (1r,4r)-cyclohexane-1,4-diol, as reported in analogous syntheses.

Catalytic Asymmetric Epoxidation

For non-chiral starting materials, Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution can establish the required stereochemistry.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Phosgene-Based | 68–82 | 95–98 | Moderate | Hazardous |

| CDI-Mediated | 78–84 | 97–99 | High | Safe |

| Hofmann Rearrangement | 55–65 | 90–93 | Low | Moderate Risk |

Key Findings :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the cyclohexylamine intermediate via nucleophilic substitution of a pyrimidin-2-yloxy group on trans-cyclohexanol derivatives under basic conditions.

- Step 2 : Urea bridge formation via reaction of the amine intermediate with 4-fluorobenzyl isocyanate or carbamate derivatives.

- Critical Conditions : Temperature (80–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalysts (e.g., pyridine for carbamate activation) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Key Methods :

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 355.4 g/mol) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and pyrimidine ring vibrations.

- NMR : ¹H/¹³C NMR resolves stereochemistry of the trans-cyclohexyl group and fluorobenzyl substitution .

- Validation : Compare spectral data with structurally analogous urea derivatives to validate assignments .

Q. What biological targets are hypothesized for this compound based on its structural motifs?

- Potential Targets :

- Kinase Inhibition : The pyrimidin-2-yloxy group may interact with ATP-binding pockets in kinases (e.g., EGFR or VEGFR families).

- GPCR Modulation : The fluorobenzyl moiety could target serotonin or dopamine receptors due to aromatic stacking interactions .

- Screening Approach : Use in silico docking (e.g., AutoDock Vina) followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Challenges : Scalability often suffers from side reactions (e.g., urea hydrolysis or pyrimidine ring decomposition).

- Solutions :

- Solvent Selection : Use anhydrous DMF to minimize hydrolysis.

- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for carbamate activation.

- Process Monitoring : Employ in-line FTIR to track reaction progression and adjust stoichiometry dynamically .

Q. How should contradictory bioactivity data across studies be reconciled?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution Strategy :

- Standardized Protocols : Adopt uniform assay buffers (e.g., 10 mM MgCl₂, pH 7.4).

- Comparative Studies : Benchmark against reference inhibitors (e.g., staurosporine) to normalize activity profiles .

Q. What structural modifications enhance solubility without compromising target affinity?

- Modification Strategies :

- Polar Substituents : Introduce hydroxyl or amine groups on the cyclohexyl ring to improve aqueous solubility.

- Prodrug Approach : Convert the urea to a carbamate prodrug for increased bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。